1-(2-Fluoro-6-(methylthio)phenyl)ethan-1-amine
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Overview
Description
1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H12FNS It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrophenol and methylthiol.
Nitration and Reduction: The nitro group on 2-fluoro-6-nitrophenol is reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Thioether Formation: The amine group is then reacted with methylthiol to form the methylsulfanyl group.
Final Coupling: The resulting intermediate is coupled with ethanamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of 1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of de-fluorinated or modified amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom and methylsulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-fluoro-6-(methylthio)phenyl]ethan-1-amine: Similar structure but with a methylthio group instead of a methylsulfanyl group.
1-[2-fluoro-6-(methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Uniqueness
1-[2-fluoro-6-(methylsulfanyl)phenyl]ethan-1-amine is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H12FNS |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNS/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 |
InChI Key |
BVVQVYIHOWQIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1SC)F)N |
Origin of Product |
United States |
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